molecular formula C8H12N4O B2803688 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide CAS No. 1934406-44-6

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide

Cat. No.: B2803688
CAS No.: 1934406-44-6
M. Wt: 180.211
InChI Key: RAFFBGVADRYFES-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide is a heterocyclic compound featuring a fused imidazo-pyrazine core with an acetamide substituent at the 3-position. However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s catalog, possibly due to challenges in synthesis, stability, or demand .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6(13)11-8-5-10-7-4-9-2-3-12(7)8/h5,9H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFBGVADRYFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934406-44-6
Record name N-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with glyoxal in the presence of a base to form the imidazo[1,2-a]pyrazine core, followed by acetylation to introduce the acetamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry: N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are valuable in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets .

Industry: The compound is also used in the development of materials with specific electronic properties. Its heterocyclic structure makes it suitable for use in the synthesis of conductive polymers and other advanced materials .

Mechanism of Action

The mechanism by which N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The pharmacological and physicochemical properties of imidazo-pyrazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide Acetamide at 3-position 195.10 (exact mass) Discontinued; potential Gaq-protein modulation inferred from analogs
BIM-46174 Heterocyclic dipeptide structure N/A Cell-permeable Gaq-protein inhibitor; dimeric form (BIM-46187) shows enhanced activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Ethyl carboxylate at 2-position 277.14 (with HCl and hydrate) Higher solubility due to carboxylate; mp 164–167°C
3-(7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid Boc-protected amine, propanoic acid 359.85 Enhanced stability for intermediate synthesis
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide Methylamino and phenyl-acetamide groups N/A Improved target selectivity via aromatic substitution
GLCNACSTATIN F Sulfanylpropanamide, dihydroxy substituents 407.49 Binds glycosidase enzymes; complex stereochemistry

Physicochemical Properties

  • Solubility : Ethyl carboxylate derivatives () show improved aqueous solubility compared to the acetamide variant, attributed to ionizable carboxyl groups.
  • Thermal Stability : The Boc-protected derivative () has higher thermal stability, making it suitable as a synthetic intermediate.
  • Exact Mass and Purity : Exact mass data (195.1008 for the acetamide derivative) aligns with high-purity standards, critical for pharmacological applications .

Biological Activity

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features an imidazo[1,2-a]pyrazine core, which is significant in various pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 2-aminoacetophenone with glyoxal in the presence of a base to form the imidazo[1,2-a]pyrazine core, followed by acetylation to introduce the acetamide group .

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N4O
  • CAS Number : 1934406-44-6

This compound exerts its biological effects through interactions with specific molecular targets. It can bind to enzymes or receptors that modulate their activity. Common targets include kinases and regulatory proteins involved in cell signaling pathways .

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of this compound were screened for anti-proliferative activity against HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines. The results indicated significant reductions in cell viability at concentrations as low as 1 µM .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundIC50 HL60 (µM)IC50 HCT116 (µM)
11.82>10
21.539.0
31.05>10
101.645.0
16a2.37>10
16b0.86>10
17b6.43>10

These findings suggest that compounds derived from this compound exhibit selective cytotoxicity towards certain cancer cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial activity. Preliminary studies indicate that it may possess efficacy against various bacterial strains due to its ability to disrupt bacterial cell functions .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Study on Anticancer Activity : A study evaluated the anti-proliferative effects of several derivatives against HL60 and HCT116 cell lines. The most potent derivatives showed IC50 values ranging from 0.86 µM to 6.43 µM against HL60 cells .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of related compounds derived from the imidazo[1,2-a]pyrazine scaffold. These compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. Critical Parameters :

  • Temperature : Exothermic reactions (e.g., bromination) require strict temperature control to avoid side products.
  • Catalyst Loading : Pd-based catalysts (0.5–2 mol%) balance cost and efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the acetamide methyl group typically appears at δ 2.1–2.3 ppm, while aromatic protons in the pyrazine ring resonate at δ 7.5–8.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 281.1378; observed = 281.1375) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for confirming substituent positions .

Advanced: How can researchers optimize the synthetic protocol to enhance scalability while maintaining stereochemical fidelity?

Answer:
Scalability Strategies :

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves heat management for exothermic steps (e.g., bromination) .
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs and metal contamination .
  • In-line Analytics : Real-time HPLC or FTIR monitoring adjusts reaction parameters dynamically .

Q. Stereochemical Control :

  • Chiral Auxiliaries : Use of L-proline derivatives during coupling steps ensures enantioselectivity .
  • Low-Temperature Quenching : Prevents racemization in sensitive intermediates (e.g., tetrahydroimidazo rings) .

Advanced: What strategies resolve contradictory biological activity data in kinase inhibition assays?

Answer:
Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Orthogonal Assays : Validate hits using thermal shift (DSF) and cellular proliferation assays (e.g., MTT) alongside enzymatic assays .
  • Kinase Profiling Panels : Screen against 50+ kinases to identify off-target effects (e.g., unexpected inhibition of FLT3 or JAK2) .
  • Structural Biology : Co-crystallization with target kinases (e.g., EGFR or CDK2) reveals binding modes and explains potency variations .

Example : A study reported IC₅₀ = 12 nM for EGFR but 350 nM for HER2. Structural analysis showed steric clashes with HER2’s gatekeeper residue (Thr798), guiding SAR efforts .

Advanced: How does systematic modification of the tetrahydroimidazo[1,2-a]pyrazine core influence target selectivity?

Answer:
Key SAR findings from analogous compounds:

Substituent Position Effect on Selectivity Reference
BromineC-3Enhances hydrophobic interactions with kinase pockets (e.g., 10-fold selectivity for CDK4 over CDK6)
MethoxyC-8Reduces off-target binding to CYP450 enzymes by limiting metabolic oxidation
MethylamineN-7Improves solubility and PK/PD profiles without compromising potency

Q. Methodology :

  • Fragment-Based Design : Replace the acetamide group with sulfonamides or urea to modulate hydrogen bonding .
  • DFT Calculations : Predict electronic effects of substituents on binding affinity (e.g., electron-withdrawing groups enhance kinase hinge region interactions) .

Advanced: What in vitro and in vivo models are appropriate for evaluating the antimalarial potential of this compound?

Answer:

  • In Vitro :
    • Plasmodium falciparum 3D7 Strain : Assess IC₅₀ values (e.g., reported IC₅₀ = 32 nM for imidazo[1,2-a]pyrazine analogs) .
    • HepG2 Cytotoxicity : Confirm selectivity (SI > 100) over mammalian cells .
  • In Vivo :
    • Murine Malaria Model : Test efficacy in P. berghei-infected mice (e.g., 95% parasite reduction at 50 mg/kg/day) .
    • Pharmacokinetics : Measure bioavailability (>60% in rodents) and brain penetration for cerebral malaria applications .

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